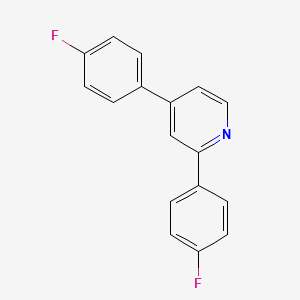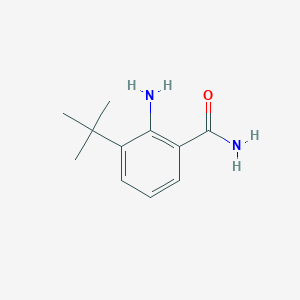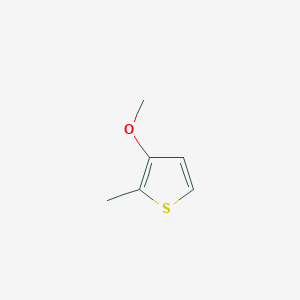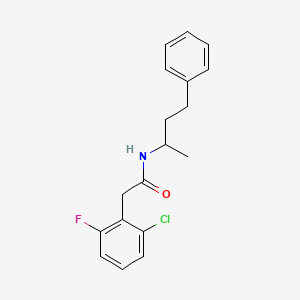
2-(2-chloro-6-fluorophenyl)-N-(4-phenylbutan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chloro-6-fluorophenyl)-N-(4-phenylbutan-2-yl)acetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a complex structure with both aromatic and aliphatic components, making it an interesting subject for chemical research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(4-phenylbutan-2-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the aromatic amine: The initial step involves the preparation of 2-chloro-6-fluoroaniline through a halogenation reaction.
Acylation: The aromatic amine is then acylated using acetic anhydride to form 2-(2-chloro-6-fluorophenyl)acetamide.
Alkylation: The final step involves the alkylation of the acetamide with 4-phenylbutan-2-yl bromide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-chloro-6-fluorophenyl)-N-(4-phenylbutan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid or nitric acid as catalysts.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or sulfonyl derivatives, depending on the specific reaction conditions.
Applications De Recherche Scientifique
2-(2-chloro-6-fluorophenyl)-N-(4-phenylbutan-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Material Science: The compound’s unique structure makes it a candidate for the development of novel polymers and advanced materials.
Biological Studies: It can be used in studies to understand its interaction with various biological targets, potentially leading to new therapeutic agents.
Mécanisme D'action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(4-phenylbutan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-chloro-6-fluorophenyl)-N-(4-phenylbutan-2-yl)amine: Similar in structure but lacks the acetamide group.
2-(2-chloro-6-fluorophenyl)-N-(4-phenylbutan-2-yl)ethanamide: Similar but with an ethanamide group instead of acetamide.
Uniqueness
2-(2-chloro-6-fluorophenyl)-N-(4-phenylbutan-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C18H19ClFNO |
|---|---|
Poids moléculaire |
319.8 g/mol |
Nom IUPAC |
2-(2-chloro-6-fluorophenyl)-N-(4-phenylbutan-2-yl)acetamide |
InChI |
InChI=1S/C18H19ClFNO/c1-13(10-11-14-6-3-2-4-7-14)21-18(22)12-15-16(19)8-5-9-17(15)20/h2-9,13H,10-12H2,1H3,(H,21,22) |
Clé InChI |
LCWOHVDXMHVDHU-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC1=CC=CC=C1)NC(=O)CC2=C(C=CC=C2Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


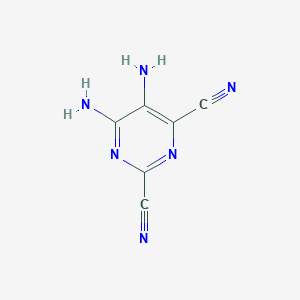
![(6-Chloro-[3,4'-bipyridin]-5-yl)methanol](/img/structure/B13118754.png)

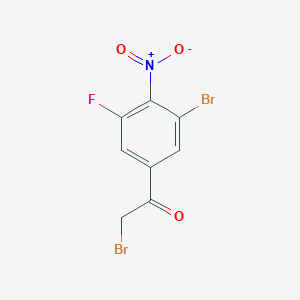
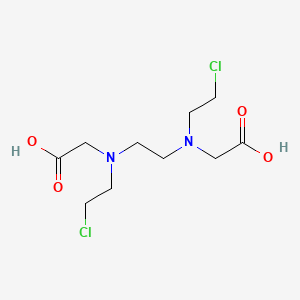
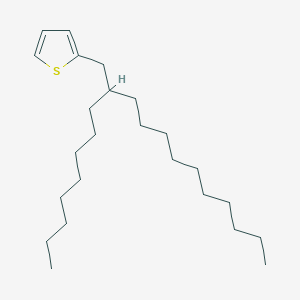
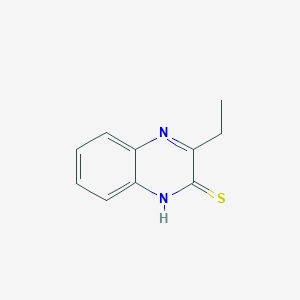
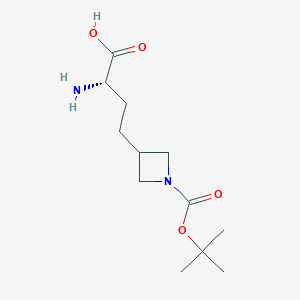
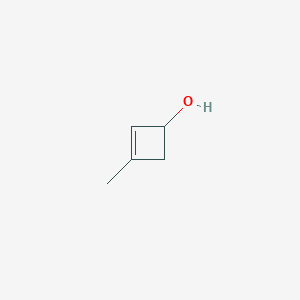
![4-Propyl-[2,2']bipyridinyl](/img/structure/B13118825.png)

